2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including sulfonyl, acetamide, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the sulfonyl intermediate: Reacting 4-acetamidophenyl sulfonyl chloride with 4-methoxyaniline under basic conditions to form the sulfonyl intermediate.
Coupling with the acetamide derivative: The sulfonyl intermediate is then coupled with N-(3-methoxypropyl)acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide may have various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide would depend on its specific application. For example:
Biological activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical reactivity: The compound’s functional groups may participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-acetamidophenyl)sulfonyl-4-methoxyaniline
- **N-(3-methoxypropyl)acetamide
- **4-methoxyaniline derivatives
Uniqueness
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-16(25)23-17-5-11-20(12-6-17)31(27,28)24(15-21(26)22-13-4-14-29-2)18-7-9-19(30-3)10-8-18/h5-12H,4,13-15H2,1-3H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRJTALPNLSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387476 |
Source
|
Record name | 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-21-2 |
Source
|
Record name | 2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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